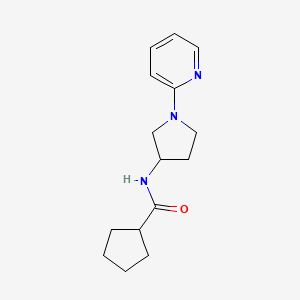

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide

Description

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a cyclopentanecarboxamide group

Properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c19-15(12-5-1-2-6-12)17-13-8-10-18(11-13)14-7-3-4-9-16-14/h3-4,7,9,12-13H,1-2,5-6,8,10-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDYSXPHQILLFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCN(C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method involves the reaction of α-bromoketones with 2-aminopyridine to form N-(pyridin-2-yl)amides . This reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents under mild, metal-free conditions . Another approach involves the use of Cu-catalyzed dehydrogenative reactions between aldehydes and aminopyridines in the presence of iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like TBHP.

Reduction: Reduction reactions can be performed using hydrogenation techniques.

Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: TBHP in toluene.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles like alkyl halides and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or pyrrolidine rings.

Scientific Research Applications

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The pyridine ring can act as a ligand, binding to metal ions or proteins, while the pyrrolidine ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the cyclopentanecarboxamide group.

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones have similar structural features but different functional groups.

Uniqueness

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanisms of action, therapeutic applications, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The compound features a complex structure combining a pyridine ring, a pyrrolidine moiety, and a cyclopentanecarboxamide group. Its molecular formula is , with a molecular weight of approximately 220.28 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, which are critical for its pharmacological profile.

1. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including those similar to this compound. For instance, compounds containing pyrrolidine rings have demonstrated significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 15g | E. coli | 0.029 µM |

| 16c | A. baumannii | 31.25 µg/mL |

2. Anticancer Activity

Pyrrolidine derivatives have also shown promise in anticancer research. For example, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. One study reported that certain pyrrolidine-based compounds exhibited IC50 values in the low micromolar range against breast cancer cells .

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurological disorders such as Alzheimer's disease. Several studies have indicated that pyrrolidine derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, one compound showed an IC50 value of 0.029 µM against AChE, highlighting the potential of such derivatives in neuropharmacology .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

- Anticancer Mechanism : It could induce apoptosis through the activation of caspases or inhibit cell cycle progression by targeting specific kinases.

- Cholinesterase Inhibition : The structural features allow for effective binding to the active site of cholinesterase enzymes, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Case Study 1: Antibacterial Efficacy

In a comparative study, several pyrrolidine derivatives were synthesized and tested against A. baumannii. The results indicated that certain modifications to the pyrrolidine ring significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin .

Case Study 2: Anticancer Potential

A recent investigation assessed the anticancer properties of a series of pyrrolidine-based compounds against human breast cancer cell lines. The study revealed that modifications in substituents on the pyrrolidine ring could lead to enhanced cytotoxicity, suggesting that further structural optimization could yield more potent anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.